molecular formula C14H19ClN2O4 B554752 H-Lys(2-Cl-Z)-OH CAS No. 42390-97-6

H-Lys(2-Cl-Z)-OH

Cat. No. B554752
CAS RN: 42390-97-6
M. Wt: 314.76 g/mol
InChI Key: YCQVFPIEKSYHFI-LBPRGKRZSA-N
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Description

H-Lys(2-Cl-Z)-OH, also known as N-epsilon-(2-Chlorobenzyloxycarbonyl)-L-lysine, is a chemical compound with the molecular formula C14H19ClN2O4 .


Molecular Structure Analysis

The molecular weight of H-Lys(2-Cl-Z)-OH is 314.76 g/mol . The exact mass is 314.1033348 g/mol . The compound has a total of 9 rotatable bonds .


Chemical Reactions Analysis

Specific chemical reactions involving H-Lys(2-Cl-Z)-OH are not provided in the search results .


Physical And Chemical Properties Analysis

H-Lys(2-Cl-Z)-OH has a molecular weight of 314.76 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s XLogP3-AA is -0.5 .

Scientific Research Applications

  • Peptide Synthesis : H-Lys(2-Cl-Z)-OH is valuable in peptide synthesis, as demonstrated in the synthesis of corticotropin peptides and their derivatives, which are related to the amino acid sequence of corticotropin (Inouye & Watanabe, 1977).

  • Magnetic Refrigeration : In the context of magnetic refrigeration, the self-assembly of certain compounds with H-Lys(2-Cl-Z)-OH has led to the formation of nanoscale metallorings with significant cryogenic magnetocaloric effects and slow magnetic relaxation properties (Zhang et al., 2015).

  • Nanotechnology : H-Lys(2-Cl-Z)-OH is used in nanotechnology, particularly in the fabrication of functional ZnO nanostructures. Layered zinc hydroxides synthesized using H-Lys(2-Cl-Z)-OH are precursors for creating nanocrystalline ZnO (Gordeeva et al., 2020).

  • Biochemical Processes : In biochemical processes, H-Lys(2-Cl-Z)-OH is involved in the stabilization of zwitterionic forms and the interaction with water molecules. This has implications for understanding the microsolvation of lysine in biological systems (Hwang et al., 2011).

  • Transdermal Peptide Delivery : The compound plays a role in transdermal peptide delivery, where its charge and molecular weight significantly impact iontophoretic delivery efficiency (Abla et al., 2005).

  • Oxidation Studies : H-Lys(2-Cl-Z)-OH is also relevant in studies of amino acid derivatives' oxidation, providing insights into peptide synthesis and the preparation of certain acids and amino compounds (Liberek & Kasprzykowska, 2009).

Safety And Hazards

Specific safety and hazard information for H-Lys(2-Cl-Z)-OH is not provided in the search results .

Future Directions

The future directions for the use or study of H-Lys(2-Cl-Z)-OH are not specified in the search results .

properties

IUPAC Name

(2S)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQVFPIEKSYHFI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(2-Cl-Z)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NM Sazonova, AV Tarasyuk, DV Kurilov… - Pharmaceutical …, 2015 - Springer
A series of dipeptide mimetics of nerve growth factor were synthesized, one of which, bis-(monosuccinyl-Lglutamyl-L-lysine) hexamethylenediamide (GK-2), constructed on the basis of …
Number of citations: 9 link.springer.com
G Rangel Euzcateguy, C Parajua‐Sejil… - Polymer …, 2021 - Wiley Online Library
Rheological investigation of supramolecular physical gels in water/dimethylsulfoxide mixtures by lysine derivatives - Rangel Euzcateguy - 2021 - Polymer International - Wiley Online …
Number of citations: 4 onlinelibrary.wiley.com
S Deechongkit - 2003 - search.proquest.com
This thesis utilizes protein engineering and chemical synthesis to understand the many facets of β-sheet folding and stability. The introductory chapter describes the underlying forces …
Number of citations: 2 search.proquest.com
НМ Сазонова, АВ Тарасюк, ДВ Курилов… - Химико …, 2015 - chem.folium.ru
Получена серия дипептидных миметиков фактора роста нервов, один из которых, гексаметилендиамид бис-(моносукцинил-L-глутамил-L-лизина)(ГК-2), сконструированный …
Number of citations: 5 chem.folium.ru

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